molecular formula C9H8N2O3 B8007615 4,6-Dimethyl-5-nitro-1,3-benzoxazole

4,6-Dimethyl-5-nitro-1,3-benzoxazole

Cat. No.: B8007615
M. Wt: 192.17 g/mol
InChI Key: GISBENQSCVUGIK-UHFFFAOYSA-N
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Description

4,6-Dimethyl-5-nitro-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-5-nitro-1,3-benzoxazole typically involves the nitration of 4,6-dimethylbenzoxazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to avoid over-nitration or decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides, can further enhance the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl groups can participate in electrophilic substitution reactions, such as halogenation, where chlorine or bromine atoms replace the hydrogen atoms in the methyl groups.

    Oxidation: The compound can undergo oxidation reactions, where the methyl groups are converted to carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Chlorine or bromine gas, iron catalyst, room temperature.

    Oxidation: Potassium permanganate, acidic medium, elevated temperature.

Major Products Formed:

    Reduction: 4,6-Dimethyl-5-amino-1,3-benzoxazole.

    Substitution: 4,6-Dichloro-5-nitro-1,3-benzoxazole or 4,6-Dibromo-5-nitro-1,3-benzoxazole.

    Oxidation: 4,6-Dicarboxy-5-nitro-1,3-benzoxazole.

Scientific Research Applications

4,6-Dimethyl-5-nitro-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-5-nitro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

    Pathways Involved: The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular DNA, proteins, and lipids, ultimately leading to cell death.

Comparison with Similar Compounds

4,6-Dimethyl-5-nitro-1,3-benzoxazole can be compared with other benzoxazole derivatives:

    Similar Compounds: 4,6-Dimethyl-1,3-benzoxazole, 5-Nitro-1,3-benzoxazole, 4,6-Dimethyl-5-amino-1,3-benzoxazole.

    Uniqueness: The presence of both nitro and methyl groups in this compound enhances its reactivity and potential applications compared to other benzoxazole derivatives. The nitro group provides sites for reduction and substitution reactions, while the methyl groups offer additional sites for functionalization.

Properties

IUPAC Name

4,6-dimethyl-5-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-5-3-7-8(10-4-14-7)6(2)9(5)11(12)13/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISBENQSCVUGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1[N+](=O)[O-])C)N=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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